molecular formula C26H34FNNaO5 B194476 Cerivastatin sodium CAS No. 143201-11-0

Cerivastatin sodium

カタログ番号: B194476
CAS番号: 143201-11-0
分子量: 482.5 g/mol
InChIキー: UVXVKMCFVDNBCD-QCVDVZFFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

    セリバスタチンナトリウム: は、HMG-CoA還元酵素阻害剤(スタチンとしても知られる)に分類される合成脂質低下剤です。一般名はです。

  • 脂質レベルを低下させ、心血管イベントのリスクを軽減するために、食事療法と併用されていました。
  • 注目すべきことに、セリバスタチンは、致命的な横紋筋融解症という重篤な副作用の報告を受けて、2001年に米国市場から自主的に撤退されました。 .
  • 準備方法

    • セリバスタチンは特定の経路で合成されますが、詳細な合成手順は広く公開されていません。
    • 工業生産方法には、化学合成、精製、および製剤化が含まれます。
  • 化学反応の分析

    • セリバスタチンは、酸化、還元、置換などのさまざまな反応を受けます。
    • 一般的な試薬には、酸化剤(例:KMnO₄)、還元剤(例:LiAlH₄)、求核置換試薬(例:NaOH)などがあります。
    • 主な生成物には、セリバスタチン自体とその代謝物が含まれます。
  • 科学研究への応用

      化学: セリバスタチンは、脂質代謝と酵素阻害を研究するための貴重なツールです。

      生物学: 研究者は、細胞増殖、アポトーシス、シグナル伝達経路への影響を調査しています。

      医学: 撤退後も、セリバスタチンが心血管の健康に与える影響は興味深いテーマです。

      産業: その合成と製剤は、医薬品開発に貢献しています。

  • 科学的研究の応用

    Cholesterol-Lowering Effects

    Cerivastatin sodium has demonstrated significant efficacy in lowering lipid levels, particularly low-density lipoprotein (LDL) cholesterol. In clinical trials, cerivastatin was shown to reduce LDL cholesterol levels by approximately 11.0% to 40.8%, with total cholesterol reductions ranging from 8.0% to 28.8% and triglyceride reductions between 9.0% and 21.4% depending on the dosage administered .

    Table 1: Summary of Lipid-Lowering Efficacy

    Dosage (mg/day)LDL Reduction (%)Total Cholesterol Reduction (%)Triglyceride Reduction (%)
    0.02511.08.09.0
    0.4~25~20~15
    0.8~40.8~28.8~21.4

    Impact on Atherosclerosis

    Research has indicated that cerivastatin may also play a role in the progression of atherosclerosis, a condition characterized by the build-up of fats and cholesterol in arterial walls. In animal studies involving WHHL rabbits, cerivastatin administration resulted in a reduction of atherosclerotic lesions by approximately 37%, indicating its potential utility in preventing cardiovascular diseases associated with high cholesterol levels .

    Safety Profile and Adverse Effects

    Despite its efficacy, this compound is notably associated with an increased risk of rhabdomyolysis, particularly when used concomitantly with gemfibrozil, another lipid-lowering agent. A review highlighted that cerivastatin users had a significantly higher incidence of rhabdomyolysis compared to other statins, with reports indicating an incidence rate approximately 50 times higher than that of other statins evaluated .

    Table 2: Incidence of Rhabdomyolysis

    Statin TypeIncidence Rate (cases per 100,000 patient-years)
    Cerivastatin~270
    Other Statins~5-6

    Clinical Trials and Studies

    Several clinical trials have assessed the long-term efficacy and tolerability of this compound in patients with severe primary hypercholesterolemia. In one study involving a randomized control trial with 73 patients, those treated with cerivastatin experienced significant reductions in serum total cholesterol levels over a period of up to 48 weeks .

    Case Study: Long-Term Efficacy

    • Study Design : Randomized controlled trial
    • Participants : 73 patients with severe primary hypercholesterolemia
    • Duration : Initial treatment for 12 weeks followed by flexible dosing for up to 48 weeks
    • Results : Significant reductions in total cholesterol and LDL levels were observed, particularly in patients receiving higher doses.

    作用機序

    • セリバスタチンは、肝臓酵素HMG-CoA還元酵素を競合的に阻害します。
    • この酵素を阻害することにより、コレステロール合成を抑制し、LDL受容体をアップレギュレートし、循環からのLDLコレステロールの肝臓への取り込みを高めます。
  • 類似化合物との比較

    • セリバスタチンのユニークな点は、その効力と忍容性です。
    • 類似の化合物には、アトルバスタチン、シンバスタチン、ロサルバスタチンなどの他のスタチンが含まれます。

    生物活性

    Cerivastatin sodium, a synthetic statin, is primarily recognized for its potent ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.

    Cerivastatin functions as a competitive inhibitor of HMG-CoA reductase. By blocking this enzyme, it effectively reduces the conversion of HMG-CoA to mevalonate, a precursor in the cholesterol synthesis pathway. This inhibition leads to decreased cholesterol levels in hepatic cells, which subsequently stimulates the synthesis of LDL receptors, enhancing the uptake of LDL particles from the bloodstream.

    Key Mechanism Insights:

    • Ki Value : Cerivastatin has a Ki value of 1.3×109M1.3\times 10^{-9}\,M, making it significantly more potent than lovastatin, which has a Ki value of 150×109M150\times 10^{-9}\,M .
    • Inhibition in HepG2 Cells : The IC50 value for cerivastatin in human hepatoma cells is 1.0×109M1.0\times 10^{-9}\,M .

    Pharmacokinetics

    Cerivastatin is characterized by its rapid absorption and elimination profiles:

    • Absorption : It is completely absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 60% due to first-pass metabolism .
    • Peak Plasma Concentration : Achieved 2 to 3 hours post-administration.
    • Half-Life : The elimination half-life is about 2 to 3 hours .
    • Protein Binding : Over 99% bound to plasma proteins, indicating limited tissue distribution outside the liver .

    Table 1: Pharmacokinetic Parameters of Cerivastatin

    ParameterValue
    Bioavailability~60%
    Peak Plasma Time2-3 hours
    Elimination Half-Life2-3 hours
    Protein Binding>99%
    Volume of Distribution~0.3 L/kg

    Metabolism

    Cerivastatin undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes (CYP2C8 and CYP3A4), producing active metabolites M-1 and M-23:

    • Metabolite M-1 : Formed via demethylation.
    • Metabolite M-23 : Formed via hydroxylation.
      Both metabolites exhibit similar potency to cerivastatin itself .

    Table 2: Metabolite Profiles

    MetaboliteFormation PathwayActivity Level
    M-1Demethylation (CYP2C8/CYP3A4)Active
    M-23Hydroxylation (CYP2C8)Active
    M-24Combination of M-1 and M-23Not detectable in plasma

    Clinical Efficacy

    Cerivastatin has been shown to significantly lower various lipid parameters:

    • Total Cholesterol : Reduces plasma total cholesterol levels.
    • LDL-C Reduction : Demonstrated reductions in low-density lipoprotein cholesterol (LDL-C) and apolipoprotein B.
    • Triglycerides : Notable decreases in triglyceride levels were observed .

    Case Studies

    • Hypercholesterolemia Treatment :
      • In patients with hypercholesterolemia, cerivastatin demonstrated a reduction in LDL-C by up to 75% after administration of 0.1 mg/kg .
    • Atherosclerosis Progression :
      • A study indicated that cerivastatin contributed to plaque stabilization and delayed progression of early atherosclerosis in young WHHL rabbits .

    Safety Profile and Side Effects

    Despite its efficacy, cerivastatin was withdrawn from the market due to severe side effects including rhabdomyolysis when used in combination with certain other drugs. Monitoring for drug interactions remains critical due to its metabolism via CYP enzymes.

    特性

    CAS番号

    143201-11-0

    分子式

    C26H34FNNaO5

    分子量

    482.5 g/mol

    IUPAC名

    sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

    InChI

    InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/b11-10+;/t19-,20-;/m1./s1

    InChIキー

    UVXVKMCFVDNBCD-QCVDVZFFSA-N

    SMILES

    CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

    異性体SMILES

    CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O.[Na]

    正規SMILES

    CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na]

    外観

    Off-White Solid

    melting_point

    197-199°C

    Key on ui other cas no.

    143201-11-0

    純度

    > 95%

    数量

    Milligrams-Grams

    同義語

    6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))-
    7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyrid-3-yl)-3,5-dihydroxy-6-heptenoate sodium salt
    Bay w 6228
    Baycol
    cerivastatin
    cerivastatin sodium
    Certa
    Kazak
    Lipobay
    rivastatin

    製品の起源

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Cerivastatin sodium
    Reactant of Route 2
    Cerivastatin sodium
    Reactant of Route 3
    Cerivastatin sodium
    Reactant of Route 4
    Cerivastatin sodium
    Reactant of Route 5
    Cerivastatin sodium
    Reactant of Route 6
    Cerivastatin sodium
    Customer
    Q & A

    Q1: How does cerivastatin sodium exert its lipid-lowering effect?

    A1: this compound is a synthetic, enantiomerically pure, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. [, , ] HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, responsible for cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces cholesterol synthesis in the liver. This, in turn, leads to increased hepatic uptake of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, ultimately lowering plasma cholesterol levels. [, , , ]

    Q2: What is the molecular formula and weight of this compound?

    A2: Unfortunately, the provided research papers do not specify the exact molecular formula and weight of this compound.

    Q3: How is this compound metabolized, and does it interact with other drugs?

    A3: this compound is primarily metabolized by the cytochrome P450 (CYP) enzyme, specifically CYP2C8, with a minor contribution from CYP3A4. [, ] It exhibits a dual metabolic pathway involving demethylation (metabolite M-1) and hydroxylation (metabolite M-23). [] Despite being a CYP3A4 substrate, this compound demonstrates a low potential for clinically relevant interactions with CYP3A4 inhibitors, such as erythromycin and itraconazole. [, ]

    Q4: Does this compound interact with the immunosuppressant tacrolimus?

    A4: Research indicates a moderate elevation of this compound systemic exposure when co-administered with tacrolimus in liver transplant recipients. [] While this interaction does not appear to be CYP3A4-mediated, the exact mechanism is thought to involve inhibition of active hepatic transport processes, particularly biliary excretion. []

    Q5: What is the clinical efficacy of this compound in treating hypercholesterolemia?

    A6: Clinical trials have demonstrated the effectiveness of this compound in lowering total cholesterol, LDL-C, and triglyceride levels in patients with primary hypercholesterolemia. [, , , ] A dose-dependent reduction in serum lipid levels was observed, with a higher dosage (0.3 mg/day) proving more effective than a lower dosage (0.15 mg/day) in patients with severe hypercholesterolemia. []

    Q6: What are the safety concerns associated with this compound?

    A7: While effective in lowering cholesterol levels, this compound has been associated with an increased risk of rhabdomyolysis, a serious condition involving muscle breakdown. [, ] This risk appears higher compared to other statins and is particularly pronounced when this compound is used in combination with gemfibrozil or at higher doses. [, ] These safety concerns ultimately led to the withdrawal of this compound from the market in 2001. [, ]

    Q7: What analytical methods are used to quantify this compound in pharmaceutical formulations?

    A8: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly employed method for quantifying this compound and its metabolites in pharmaceutical preparations and biological samples. [, , ] This method offers high sensitivity and selectivity, allowing for accurate determination of drug concentrations. [, ]

    Q8: Are there any known alternative compounds or approaches for achieving similar therapeutic effects?

    A10: Yes, other HMG-CoA reductase inhibitors, collectively known as statins, are available and widely used for managing hypercholesterolemia. These include atorvastatin, simvastatin, pravastatin, and rosuvastatin. [, , , ] Each statin possesses a unique pharmacological profile, including potency, efficacy, and potential for adverse effects. [, , , ]

    Q9: Has this compound shown any potential in other areas of research, such as cancer therapy?

    A11: Interestingly, recent research suggests that this compound may act as a selective inhibitor of RNA polymerase I, an enzyme crucial for ribosome biogenesis and cell growth. [, ] Preliminary studies indicate antiproliferative effects of this compound against certain human cancer cell lines, hinting at its potential as a targeted anticancer therapeutic. [, ]

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。